

Technical Guide: 2-(3-Bromophenyl)morpholine in Fragment-Based Drug Design

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

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Executive Summary: The "Sociable" Scaffold

In modern medicinal chemistry, the value of a fragment is defined not just by its binding affinity, but by its "sociability"—the ease with which it can be elaborated into a lead compound. **2-(3-Bromophenyl)morpholine** represents a tier-1 scaffold because it offers two distinct, chemically orthogonal growth vectors on a solubility-enhancing core.

Unlike flat aromatic systems, the morpholine ring introduces essential three-dimensionality (Fsp³ character) and metabolic stability. The 3-bromo substitution on the phenyl ring acts as a pre-installed "synthetic handle," allowing rapid exploration of chemical space via cross-coupling reactions without affecting the solubilizing morpholine headgroup.

Core Physicochemical Profile

Property	Value (Approx.)	Significance in FBDD
MW	242.11 Da	Ideal for fragment libraries (Rule of 3 compliant).
cLogP	~2.1	Lipophilicity allows membrane permeability but retains aqueous solubility.
H-Bond Donors	1 (NH)	Key interaction point for Asp/Glu residues in active sites.
H-Bond Acceptors	2 (N, O)	Morpholine oxygen often engages hinge regions in kinases.
Rotatable Bonds	1	Low entropic penalty upon binding.
Topological PSA	~21 Å ²	Excellent CNS penetration potential.

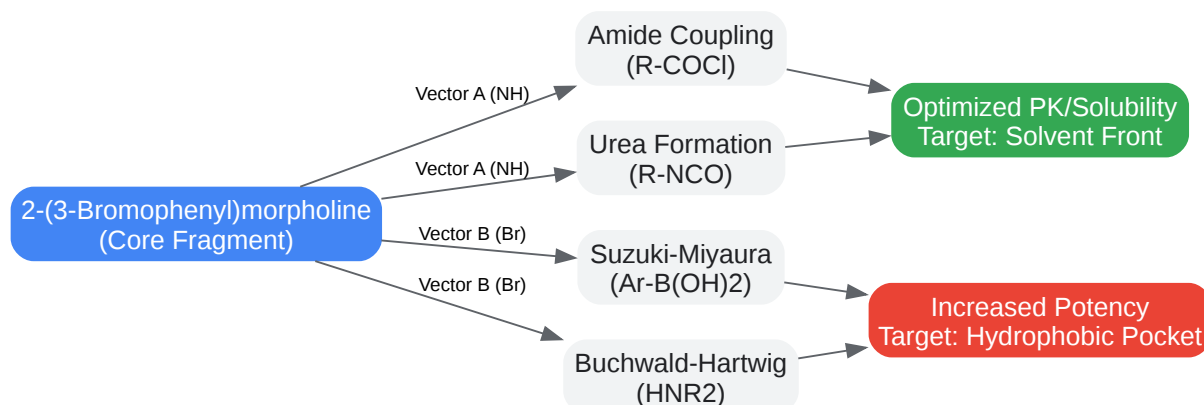
Structural Logic & Growth Vectors

Effective drug design requires a clear strategy for "growing" a fragment.^[1] This molecule provides a bifurcated evolution path:

- **Vector A (The Amine):** The secondary amine of the morpholine is a nucleophilic "soft" handle. It is ideal for amide couplings, reductive aminations, or S_NAr reactions to tune potency and pharmacokinetic (PK) properties.
- **Vector B (The Bromide):** The aryl bromide is a "hard" electrophilic handle. It is primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into hydrophobic pockets or engage distal residues.

Visualization: Fragment Evolution Strategy

The following diagram illustrates the logical flow of evolving this fragment into a lead candidate.



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Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and aryl bromide handles.

Synthetic Methodologies

Reliable access to the core scaffold is a prerequisite for any FBDD campaign. While **2-(3-bromophenyl)morpholine** is commercially available, in-house synthesis allows for the introduction of chirality or isotopic labeling.

Protocol A: The Epoxide Ring-Opening Route (Primary)

This is the industry-standard method for synthesizing 2-aryl morpholines. It relies on the regioselective opening of a styrene oxide derivative followed by cyclization.

Reaction Scheme:

- Precursor: 3-Bromostyrene oxide (commercially available or made from 3-bromostyrene + mCPBA).
- Reagent: Ethanolamine (2-aminoethanol).
- Cyclization Agent: Sulfuric acid (H₂SO₄) or Mitsunobu conditions.

Step-by-Step Experimental Protocol

Objective: Synthesis of **2-(3-Bromophenyl)morpholine** oxalate salt.

- Epoxide Opening:
 - Charge a reaction vessel with 3-bromostyrene oxide (1.0 equiv, 10 mmol) and ethanolamine (3.0 equiv, 30 mmol).
 - Note: Excess ethanolamine prevents polymerization.
 - Stir the neat mixture (or in minimal MeOH) at 60°C for 4 hours.
 - Monitor by TLC/LCMS for the disappearance of epoxide. The product is the vicinal amino-diol: 1-((2-hydroxyethyl)amino)-2-(3-bromophenyl)ethanol.
 - Concentrate under reduced pressure to remove excess ethanolamine (high vacuum required).
- Cyclization (Acid-Mediated):
 - Dissolve the crude amino-diol in 70% H₂SO₄ (5 mL per gram of substrate).
 - Heat to 140°C for 12 hours. Caution: Exothermic.
 - Cool to 0°C in an ice bath.
 - Slowly neutralize with 50% NaOH solution until pH ~10. Keep temperature <20°C.
 - Extract with Dichloromethane (DCM) (3 x 50 mL).
 - Dry organic layer over anhydrous Na₂SO₄ and concentrate.
- Purification & Salt Formation:
 - Dissolve the crude oil in Ethanol/Et₂O (1:1).
 - Add Oxalic acid (1.0 equiv) dissolved in warm ethanol.

- Cool to 4°C. The oxalate salt of **2-(3-bromophenyl)morpholine** will precipitate as a white solid.
- Filter and wash with cold Et₂O.

Validation Criteria:

- ¹H NMR (DMSO-d₆): Look for the characteristic methine triplet at ~4.5 ppm (benzylic H) and the morpholine ring protons between 2.8–4.0 ppm.
- LCMS: [M+H]⁺ = 242/244 (1:1 Br isotope pattern).

Application Case Study: Kinase Inhibitor Design

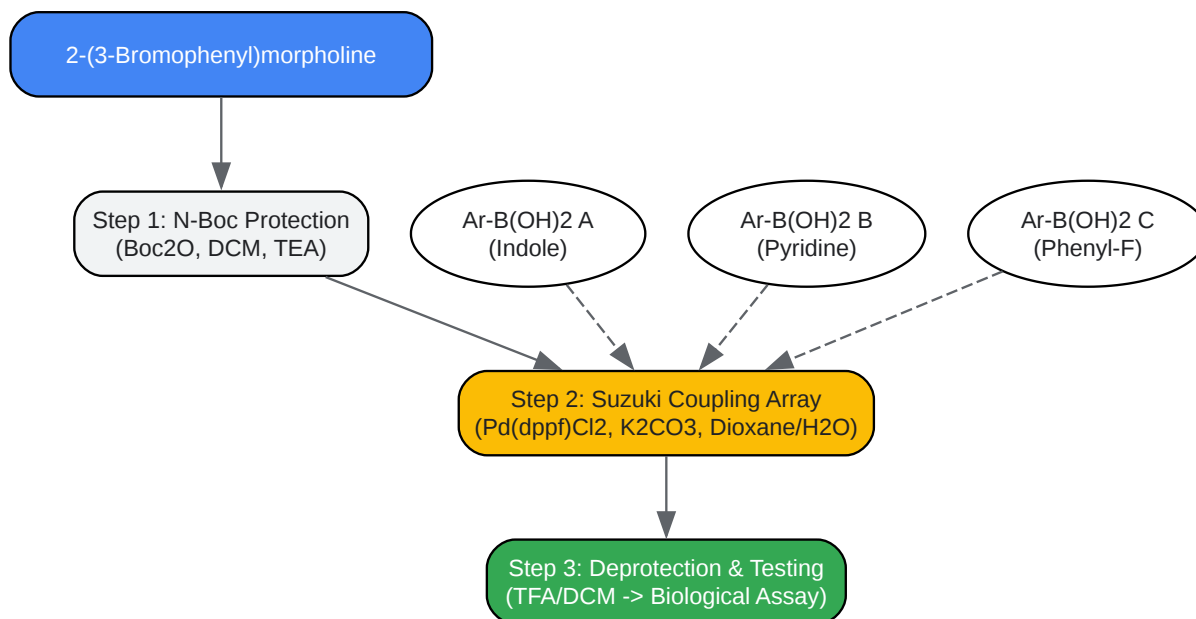
In this scenario, we utilize the fragment to target a hypothetical tyrosine kinase (e.g., similar to EGFR or Aurora A) where the morpholine oxygen binds to the hinge region.

The Design Logic

- Hinge Binder: The morpholine oxygen acts as the acceptor.
- Gatekeeper Interaction: We need a bulky group to access the back pocket.
- Solubility: The morpholine core maintains water solubility despite adding hydrophobic groups.

Experimental Workflow: Library Generation

The following DOT diagram details the parallel synthesis workflow to generate a focused library from the core fragment.



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Caption: Parallel synthesis workflow for generating a 2-biaryl-morpholine library.

Detailed Protocol: Suzuki-Miyaura Coupling on the Fragment

Objective: Functionalization of the Br-handle.

- Reaction Setup:
 - In a microwave vial, combine N-Boc-2-(3-bromophenyl)morpholine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
 - Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.
 - Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
- Execution:
 - Seal and heat to 90°C for 12 hours (or 110°C for 30 mins in microwave).

- Filter through Celite to remove Pd black.
- Workup:
 - Dilute with EtOAc, wash with brine.
 - Purify via flash chromatography (Hexane/EtOAc gradient).
- Deprotection:
 - Treat the purified intermediate with 20% TFA in DCM (1 hour, RT) to liberate the morpholine amine for solubility/binding.

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- Biological Activity Context (Aurora A Kinase)
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